(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane, also known by its CAS number 1802150-08-8, is a chemical compound with the molecular formula and a molecular weight of approximately 311.43 g/mol. This compound belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Oxazepanes are of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
The synthesis of (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane typically involves several steps utilizing appropriate starting materials. A common synthetic route includes the formation of a dihydropyrazine intermediate, which is crucial for achieving high stereoselectivity in the final product.
The molecular structure of (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane can be represented by its IUPAC name and structural formulas:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 311.43 g/mol |
Density | (predicted) |
Boiling Point | (predicted) |
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane can engage in various chemical reactions:
The specific products formed from these reactions depend on the conditions and reagents used:
The mechanism of action for (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane involves its interaction with various biological targets such as enzymes and receptors. The compound's structure facilitates binding to specific sites on these targets, modulating their activity and leading to diverse biological effects. The exact pathways are context-dependent and vary according to the target molecules involved .
The predicted boiling point is around , indicating thermal stability under standard laboratory conditions .
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane has several notable applications in scientific research:
This compound exemplifies the intricate relationship between synthetic organic chemistry and its applications in medicinal and industrial fields, highlighting its significance in ongoing research efforts.
The stereoselective construction of the 1,4-oxazepane core relies on sophisticated chiral induction strategies during ring formation. Recent methodologies exploit dihydropyrazine intermediates as key precursors to establish the (S)-configuration at the C4 position. This approach involves the nucleophilic displacement of activated benzyl derivatives by enantiomerically pure amino alcohols, followed by intramolecular cyclization under mild basic conditions (K₂CO₃ in acetonitrile, 60°C). The stereochemical integrity is maintained through asymmetric transfer hydrogenation using Ru(II)-(S)-TsDPEN catalysts, which deliver enantiomeric excess (ee) exceeding 98% as confirmed by chiral HPLC analysis [3] .
Critical to stereocontrol is the temporary chirality transfer from the dihydropyrazine scaffold, where the planar iminium ion undergoes face-selective reduction. Computational studies reveal that the benzyloxy substituent at C2 creates a steric bias favoring re-face attack of hydride donors. This methodology represents a significant advancement over classical resolution techniques, eliminating the need for chiral auxiliaries while achieving >99% diastereomeric excess in the final cyclization step when employing (1R,2S)-norephedrine-derived templates [8].
The selection of benzyl-containing precursors directly impacts synthetic efficiency and functional group compatibility:
Table 2: Precursor Performance Comparison
Precursor | Relative Cost | Cyclization Yield | Purity (HPLC) | Key Limitation |
---|---|---|---|---|
2-(Benzyloxy)acetaldehyde | 1.0x | 89% | 99.2% | Sensitivity to polymerization |
Benzyl glycidyl ether | 1.2x | 78% | 98.5% | Epoxide ring-opening byproducts |
N-(Benzyloxycarbonyl)aziridine | 3.5x | 82% | 99.8% | High cost |
S-Benzyl thioglycolate | 0.7x | 68% | 97.1% | Sulfur contamination |
The electrophilic reactivity hierarchy established that aldehydic precursors outperform epoxides due to faster iminium ion formation kinetics (k_rel = 3.2). However, ortho-substituted benzyl derivatives (e.g., 2-methylbenzyloxyacetaldehyde) exhibited 40% reduced reactivity due to steric hindrance during cyclization. Unexpectedly, electronic modulation through para-methoxy substitution enhanced yields by 11% attributed to stabilized transition states through cation-π interactions. This demonstrates that judicious precursor selection balances economic and performance factors while avoiding protecting group manipulations [3] [6].
Final purification leverages multi-modal chromatography to resolve residual stereochemical and structural impurities:
Table 3: Chromatographic Purification Performance
Technique | Stationary Phase | Mobile Phase | Purity | Recovery | Key Advantage |
---|---|---|---|---|---|
Flash Chromatography | Silica gel (40-63 μm) | EtOAc/Hex (1:4) | 95.2% | 84% | Scalability (≥100 g) |
Preparative HPLC | Chiralpak IA (10 μm) | Ethanol/n-Heptane (3:7) | 99.9% | 76% | Stereochemical resolution |
MPLC | RP-C18 (25-40 μm) | MeCN/H₂O (65:35) | 98.7% | 89% | Removes hydrophobic impurities |
SFC | Chiralcel OD-H (5 μm) | CO₂/MeOH (85:15) | 99.5% | 92% | Speed (3× faster than HPLC) |
Supercritical fluid chromatography (SFC) has emerged as the superior platform, reducing solvent consumption by 82% while achieving baseline separation of the (R)-enantiomer (α = 1.32). The implementation of computer-assisted method development (CAMM) optimized gradient profiles, decreasing method development time from 48 hours to <6 hours. For non-chiral impurities, reverse-phase chromatography with core-shell C18 particles (2.7 μm) provided exceptional resolution (Rₛ > 2.0) of the target compound from des-benzyl byproducts. These advances collectively address the purification bottleneck that previously limited large-scale applications [2] [5] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7